2-Bromo-4-ethoxy-1-(trifluoromethoxy)benzene
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Overview
Description
2-Bromo-4-ethoxy-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8BrF3O2 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, ethoxy, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethoxy-1-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the reaction of 3-Bromo-4-trifluoromethoxyphenol with iodoethane in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the hydroxyl group with an ethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethoxy-1-(trifluoromethoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced with a different aryl or vinyl group.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used for deprotonation and subsequent substitution reactions.
Palladium Catalysts: Employed in coupling reactions, such as Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, where the bromine atom is replaced with another aromatic group .
Scientific Research Applications
2-Bromo-4-ethoxy-1-(trifluoromethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Pharmaceutical Research: It can be used in the synthesis of potential drug candidates, particularly those requiring specific functional groups for activity.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethoxy-1-(trifluoromethoxy)benzene in chemical reactions involves the activation of the bromine atom, which can be substituted or coupled with other groups. The presence of the ethoxy and trifluoromethoxy groups can influence the reactivity and selectivity of the compound in various reactions. These groups can stabilize intermediates or transition states, facilitating the desired transformations .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the ethoxy group.
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene: Contains a fluorine atom instead of an ethoxy group.
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene: Similar but with a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
2-Bromo-4-ethoxy-1-(trifluoromethoxy)benzene is unique due to the combination of bromine, ethoxy, and trifluoromethoxy groups on the benzene ring. This combination imparts specific reactivity and properties that are not observed in other similar compounds. The presence of the ethoxy group can enhance solubility and influence the compound’s behavior in various chemical reactions .
Properties
CAS No. |
1049730-92-8 |
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Molecular Formula |
C9H8BrF3O2 |
Molecular Weight |
285.06 g/mol |
IUPAC Name |
2-bromo-4-ethoxy-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8BrF3O2/c1-2-14-6-3-4-8(7(10)5-6)15-9(11,12)13/h3-5H,2H2,1H3 |
InChI Key |
VAAAUNXUDOIPDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OC(F)(F)F)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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